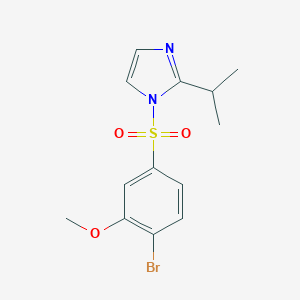
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is a synthetic organic compound that features a sulfonyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE typically involves multiple steps. One common approach is to start with the bromination of 3-methoxyphenyl sulfone, followed by the introduction of the imidazole ring through a cyclization reaction. The isopropyl group is then added via alkylation. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atom could yield a variety of substituted imidazole derivatives.
科学的研究の応用
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2-bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
- 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-imidazole
Uniqueness
1-(4-BROMO-3-METHOXYBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE is unique due to the presence of both the sulfonyl and imidazole groups, which confer specific chemical reactivity and biological activity. The isopropyl group further enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
特性
分子式 |
C13H15BrN2O3S |
|---|---|
分子量 |
359.24 g/mol |
IUPAC名 |
1-(4-bromo-3-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C13H15BrN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)10-4-5-11(14)12(8-10)19-3/h4-9H,1-3H3 |
InChIキー |
ZCDXRZXPEGYZBI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
正規SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















